Dihidrocitflavanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Dihydrocitflavanone” is a type of flavonoid . Flavonoids are polyphenolic phytochemicals produced in fruits, nuts, and vegetables, and dietary consumption of these structurally diverse compounds is associated with multiple health benefits .

Synthesis Analysis

A series of 5,7-dihydroxyflavanone derivatives were efficiently synthesized . Their antimicrobial efficacy on Gram-negative, Gram-positive bacteria, and yeast were evaluated . Among these compounds, most of the halogenated derivatives exhibited the best antimicrobial activity .

Molecular Structure Analysis

Flavonoids contain a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure . Further modifications at C4 (a ketone group), C2–C3 (saturated or olefinic) plus hydroxy or methoxy substituents on the phenylchromen-4-one and phenyl rings results in formation of flavanones, flavanols, flavonols, flavones, anthocyanidins, and isoflavones .

Chemical Reactions Analysis

Qualitative analysis is a process that separates the components in a mixture for the purpose of identifying the reactants . In this lab, there were four objectives with the precipitates. First, performing “spot tests” for precipitation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a material can be analyzed using various techniques . These techniques can be used to screen these material properties in high throughput .

Aplicaciones Científicas De Investigación

Agentes Antiinflamatorios

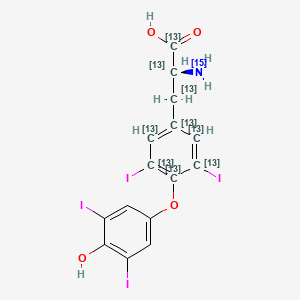

“Dihidrocitflavanona” derivatives have been synthesized and investigated for their anti-inflammatory activities {svg_1}. The most active compounds were found to have a higher Nitric Oxide (NO) inhibition capacity compared to pinocembrin, demonstrating the importance of pharmacomodulation to improve the biological potential of natural molecules {svg_2}.

Propiedades Antioxidantes

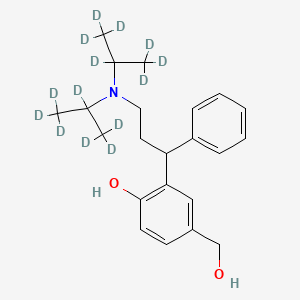

Flavonoids, including “Dihydrocitflavanona”, are known to have antioxidant properties {svg_3}. They can neutralize free radicals, which are unstable molecules that can cause damage to cells in the body {svg_4}.

Efectos Antivirales

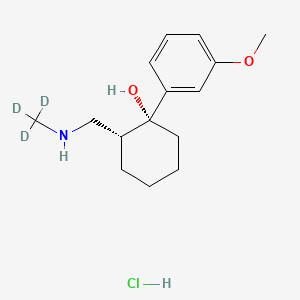

Flavonoids have been studied for their antiviral effects {svg_5}. While specific research on “Dihydrocitflavanona” in this context is limited, it’s possible that it shares this property with other flavonoids {svg_6}.

Actividad Antimicrobiana

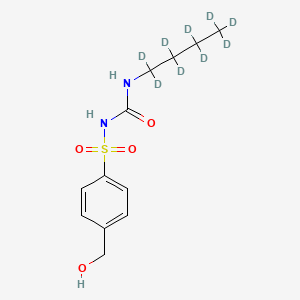

Flavonoids, including “Dihydrocitflavanona”, may have antimicrobial activity {svg_7}. They can inhibit the growth of bacteria, fungi, and other microorganisms {svg_8}.

Propiedades Anticancerígenas

Flavonoids are being investigated for their potential anticancer properties {svg_9}. They may inhibit the growth of cancer cells and induce apoptosis (programmed cell death) {svg_10}.

Efectos Cardioprotectores

Flavonoids are known for their cardioprotective effects {svg_11}. They can help protect the heart and blood vessels from damage {svg_12}.

Mecanismo De Acción

Target of Action

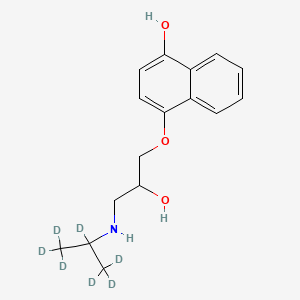

Dihydrocitflavanone, also known as 7,8-Dihydroxyflavone (7,8-DHF), is a natural flavonoid . The primary target of this compound is the tropomyosin receptor kinase B (TrkB) . TrkB is a receptor involved in nerve growth factor signaling, which is crucial for neuronal survival and plasticity .

Mode of Action

7,8-DHF acts as a potent and selective small-molecule agonist of TrkB . It mimics the function of the brain-derived neurotrophic factor (BDNF), a peptide produced in the human body that acts on this receptor . Therefore, 7,8-DHF, which can cross the blood-brain barrier, is used instead .

Biochemical Pathways

Upon activation of the TrkB receptor, neurons tend to experience growth and protective effects . The growth primarily affects the dendrites of the neuron, which reach out into the synapse to communicate with subsequent neurons . 7,8-DHF has shown an ability to promote the growth of these dendrites into the synapse, helping restore communication between neurons in animal models of cognitive decline .

Pharmacokinetics

7,8-DHF is stable in liver microsomal assay but labile in hepatocytes, indicating that 7,8-DHF might be readily subjected to glucuronidation, sulfation, and other metabolic processes . This property impacts the compound’s bioavailability and its ability to cross the blood-brain barrier .

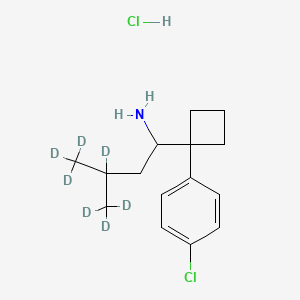

Result of Action

The activation of TrkB by 7,8-DHF leads to various neuropharmacological effects, including improving memory, promoting neurogenesis, and protecting against neurodegeneration . It has demonstrated a range of effects in preclinical studies, such as antioxidant, anti-inflammation, and cardiovascular regulation .

Action Environment

The action of 7,8-DHF can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the diet of the organism. In a study, it was found that 7,8-DHF could alleviate obesity induced by a high-fat diet in female mice . Moreover, the compound’s action and stability could also be influenced by factors like pH, temperature, and the presence of other compounds in the environment.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dihydrocitflavanone interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The nature of these interactions is complex and multifaceted, involving a range of molecular mechanisms .

Cellular Effects

Dihydrocitflavanone has been found to have profound effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dihydrocitflavanone is intricate, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, demonstrating the compound’s significant biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dihydrocitflavanone change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dihydrocitflavanone vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Dihydrocitflavanone is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also influence metabolic flux or metabolite levels .

Transport and Distribution

Dihydrocitflavanone is transported and distributed within cells and tissues in a specific manner . It interacts with certain transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Dihydrocitflavanone is a key aspect of its activity and function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

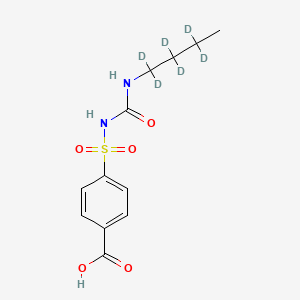

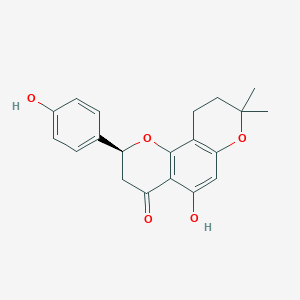

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-6,10,16,21,23H,7-9H2,1-2H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRULANAUYZIL-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=C(C=C4)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)